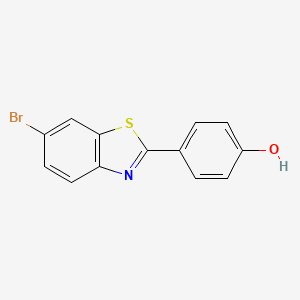
6-Bromo-2-(4-hydroxyphenyl)benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(4-hydroxyphenyl)benzothiazole is a useful research compound. Its molecular formula is C13H8BrNOS and its molecular weight is 306.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of benzothiazole derivatives, including 6-bromo-2-(4-hydroxyphenyl)benzothiazole. Research indicates that compounds with a benzothiazole core exhibit significant antibacterial properties against various pathogens.
- Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of specific bacterial enzymes such as MurB and peptide deformylase. For instance, a study demonstrated that derivatives with bromo substitutions showed enhanced activity against E. coli and Klebsiella pneumonia with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and streptomycin .
| Compound | Target Bacteria | MIC (μg/ml) | Reference |
|---|---|---|---|
| This compound | E. coli | 3.1 | |
| This compound | Klebsiella pneumonia | 25-50 |
Anticancer Properties
The compound has also shown promise in anticancer research, particularly in targeting various cancer cell lines. Studies indicate that modifications to the benzothiazole structure can enhance its anticancer efficacy.
- Case Study : In a cytotoxicity screening involving human cancer cell lines, compounds derived from benzothiazole exhibited potent anti-tumor properties. For example, derivatives were tested against non-small cell lung cancer and breast cancer cells, showcasing significant cytotoxic effects .
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HOP-92 (lung cancer) | 5.0 | |
| This compound | MCF-7 (breast cancer) | 7.5 |
Neuroprotective Effects
Benzothiazole derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's.
- Mechanism : The compound acts as a bifunctional chelator, showing high affinity for amyloid beta aggregates, which are implicated in Alzheimer's disease pathology. This property suggests potential therapeutic applications in neurodegeneration .
Anticonvulsant Activity
Research has also explored the anticonvulsant properties of benzothiazole derivatives, indicating their potential use in treating seizure disorders.
Análisis De Reacciones Químicas
Functionalization via Suzuki Coupling
The bromine atom at position 6 undergoes palladium-catalyzed cross-coupling reactions. For example:
-
Reaction with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (XIII ) under Suzuki conditions yields 16 (65% yield) .
| Reactant | Catalyst System | Product | Yield (%) | Source |
|---|---|---|---|---|
| Boronic acid XIII | PdCl₂(dppf), bis(pinacolato)diboron | 6-Aryl-substituted benzothiazole | 65 |
This reaction demonstrates the bromine’s utility in introducing aryl groups for structural diversification.
Phosphorylation of Phenolic Hydroxyl Groups
The hydroxyl group on the 4-hydroxyphenyl moiety participates in phosphorylation:
Key Steps:
-
Phosphorylation: React with diethyl chlorophosphate under basic conditions.
-
Hydrolysis: Cleave the triester to the phosphodiester using aqueous NaOH.
Iodination of Aromatic Rings
The appended phenol group facilitates regioselective iodination:
-
Reaction with NaI and chloramine-T at room temperature produces diiodinated derivatives (e.g., 19-I ) . NMR analysis confirms iodination at the ortho positions relative to the hydroxyl group .
| Starting Material | Reagents | Product | Reaction Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Phosphodiester 19 | NaI, chloramine-T | Diiodinated derivative 19-I | 2 | 91 |
Nucleophilic Substitution of Bromine
The bromine at position 6 is susceptible to nucleophilic displacement:
-
Reaction with alkylamines in the presence of CDI (1,1'-carbonyldiimidazole) forms urea derivatives (e.g., 25a–l ) . Subsequent Suzuki coupling introduces pyridyl substituents (e.g., 27a–l , 31–52% yield) .
Example Pathway:
-
Step 1: 6-Bromo-2ABT + CDI → Intermediate
-
Step 2: Intermediate + alkylamine → Urea derivative 25
-
Step 3: 25 + arylboronic acid → Pyridyl-substituted product 27
Formation of Thiosemicarbazones
The benzothiazole core reacts with thiosemicarbazides to form bioactive derivatives:
-
Condensation with thiosemicarbazide 44 yields 6-substituted thiosemicarbazones (45–48 ), which exhibit anticonvulsant activity (ED₅₀ = 6.07–17.86 mg/kg in rodent models) .
| Derivative | Biological Activity | ED₅₀ (mg/kg) | Source |
|---|---|---|---|
| 45a | Anticonvulsant (MES test) | 17.86 |
Oxidation and Demethylation
The phenolic hydroxyl group influences oxidation pathways:
-
In AlCl₃-mediated reactions, methoxy-substituted analogs undergo demethylation to regenerate hydroxyl groups (e.g., conversion of 2f to 3h , 91% yield) .
Cyclization Reactions
Under Lewis acid catalysis, the compound participates in cyclization:
Propiedades
Fórmula molecular |
C13H8BrNOS |
|---|---|
Peso molecular |
306.18 g/mol |
Nombre IUPAC |
4-(6-bromo-1,3-benzothiazol-2-yl)phenol |
InChI |
InChI=1S/C13H8BrNOS/c14-9-3-6-11-12(7-9)17-13(15-11)8-1-4-10(16)5-2-8/h1-7,16H |
Clave InChI |
DRVYBNUIXAWRAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)Br)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













